molecular formula C11H19Br B15240758 1-(Bromomethyl)spiro[4.5]decane

1-(Bromomethyl)spiro[4.5]decane

Cat. No.: B15240758
M. Wt: 231.17 g/mol
InChI Key: ZWGGFMUNTAUNNB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)spiro[45]decane is an organic compound characterized by a spirocyclic structure, where two rings share a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)spiro[4.5]decane typically involves the bromination of spiro[4.5]decane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)spiro[4.5]decane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination Reactions: Alkenes.

    Oxidation: Alcohols or carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)spiro[4.5]decane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of novel materials with unique properties due to its spirocyclic framework.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)spiro[4.5]decane largely depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom to form a double bond. The spirocyclic structure provides rigidity and unique steric properties that influence its reactivity.

Comparison with Similar Compounds

    Spiro[4.5]decane: The parent compound without the bromomethyl group.

    1-Chloromethylspiro[4.5]decane: Similar structure but with a chlorine atom instead of bromine.

    1-(Hydroxymethyl)spiro[4.5]decane: The bromine atom is replaced by a hydroxyl group.

Uniqueness: 1-(Bromomethyl)spiro[4.5]decane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. This reactivity can be harnessed in various synthetic applications, making it a valuable compound in organic chemistry.

Properties

Molecular Formula

C11H19Br

Molecular Weight

231.17 g/mol

IUPAC Name

4-(bromomethyl)spiro[4.5]decane

InChI

InChI=1S/C11H19Br/c12-9-10-5-4-8-11(10)6-2-1-3-7-11/h10H,1-9H2

InChI Key

ZWGGFMUNTAUNNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCC2CBr

Origin of Product

United States

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